6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid
Description
Nomenclature and Structural Identification
6-Methylbenzo[d]dioxole-5-carboxylic acid is a benzodioxole derivative with systematic and common names, structural identifiers, and molecular characteristics (Table 1).
Table 1: Structural and molecular identifiers
| Property | Value |
|---|---|
| IUPAC Name | 6-methyl-1,3-benzodioxole-5-carboxylic acid |
| CAS Registry Number | 5025-54-7 |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| SMILES | CC1=CC2=C(C=C1C(=O)O)OCO2 |
| InChI Key | GHJXEUAYEHDQSZ-UHFFFAOYSA-N |
| XLogP3 | 1.7 (predicted) |
| Topological Polar Surface Area | 64.5 Ų |
The compound features a fused 1,3-benzodioxole core with a methyl group at position 6 and a carboxylic acid group at position 5 (Figure 1). Its planar structure enables π-π interactions, while the electron-withdrawing carboxylic acid group enhances solubility in polar solvents.
Historical Context and Discovery Timeline
The compound emerged as a synthetic target in the late 20th century, coinciding with advancements in heterocyclic chemistry. Key milestones include:
Table 2: Historical development timeline
While its exact discovery date remains undocumented, its synthesis likely involves Knoevenagel condensation or metal-catalyzed cyclization, as seen in analogous compounds.
Position Within Benzodioxole Carboxylic Acid Derivatives
This compound belongs to a broader class of 1,3-benzodioxole-5-carboxylic acids, differentiated by substituents at position 6 (Table 3).
Table 3: Comparison with related derivatives
Properties
IUPAC Name |
6-methyl-1,3-benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-2-7-8(13-4-12-7)3-6(5)9(10)11/h2-3H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJXEUAYEHDQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)O)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372869 | |
| Record name | 6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5025-54-7 | |
| Record name | 6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-Methylbenzo[d]dioxole-5-carboxylic acid typically follows a sequence of:
- Formation of the benzo[d]dioxole core,
- Introduction or retention of the methyl substituent at the 6-position,
- Functionalization at the 5-position to introduce the carboxylic acid group.
These steps may be carried out via classical aromatic substitution, cyclization, oxidation, and carboxylation reactions.
Detailed Preparation Routes
Specific Synthetic Examples and Conditions
Benzodioxole Ring Formation: The benzodioxole ring is commonly constructed by reacting catechol derivatives with formaldehyde or equivalents under acidic catalysis, which promotes cyclization forming the 1,3-dioxole ring. This step is critical to establish the core heterocyclic structure.
Methyl Group Introduction: Methylation at the 6-position can be achieved via electrophilic aromatic substitution or by methylating a hydroxy group precursor. For example, methyl iodide in the presence of potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions is effective for methylation.
Carboxylic Acid Installation: The carboxylic acid at the 5-position can be introduced by oxidation of a methyl substituent or by lithiation of the aromatic ring followed by carbonation with CO2. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are commonly used to convert methyl groups to carboxylic acids.
Research-Based Preparation Insights
According to Vulcanchem data, the synthesis involves multi-step reactions including dioxole ring formation, methyl group introduction, and carboxylation, with reaction conditions optimized for yield and purity.
Analogous benzodioxole derivatives like 6-Propoxy-benzodioxole-5-carboxylic acid are synthesized by alkylation of hydroxybenzodioxole aldehyde followed by oxidation of the aldehyde to the carboxylic acid using potassium permanganate, suggesting a similar oxidation approach can be applied for the methyl derivative.
Literature on related benzodioxole compounds indicates the use of esterification, alkylation, cyclization, and hydrolysis steps to achieve the target carboxylic acid, often employing lithium hydroxide for ester hydrolysis and oxalyl chloride for intermediate activation in amide synthesis, which parallels carboxylic acid preparation.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations/Challenges |
|---|---|---|---|
| Cyclization of catechol derivatives | Formaldehyde, acid catalyst, heat | Efficient ring formation | Requires careful control of conditions |
| Methylation via alkyl halides | Methyl iodide or dimethyl sulfate, K2CO3, DMF, reflux | Selective methyl introduction | Potential for over-alkylation |
| Oxidation of methyl to carboxylic acid | KMnO4 in acidic/basic medium, controlled temp | Direct conversion to acid | Over-oxidation risk, requires purification |
| Lithiation and carbonation | n-Butyllithium, CO2 quenching | Precise carboxylation | Air/moisture sensitive reagents |
Analytical and Purification Considerations
Purification typically involves recrystallization or chromatographic techniques to isolate the pure acid.
Characterization includes NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.
Chemical Reactions Analysis
Reduction of the Carboxylic Acid Group
The carboxylic acid group undergoes reduction to form aldehydes or alcohols under specific conditions.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Reduction to aldehyde | Lithium aluminum hydride (LiAlH₄) in diethyl ether | Controlled reflux, inert atmosphere | 6-Methylbenzo[d]dioxole-5-carbaldehyde |
| Reduction to alcohol | Sodium borohydride (NaBH₄) in methanol | Mild conditions, room temperature | 6-Methylbenzo[d]dioxole-5-carboxyl alcohol |
Mechanism :
-
LiAlH₄ selectively reduces the carboxylic acid to an aldehyde by stabilizing intermediates, avoiding over-reduction to the alcohol .
-
NaBH₄ typically reduces carboxylic acids to alcohols, but controlled conditions may yield aldehydes .
Amide Formation via Coupling Reactions
The carboxylic acid reacts with amines to form amides using coupling agents.
| Reagents | Conditions | Product |
|---|---|---|
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) + HOBt (Hydroxybenzotriazole) | DMF, room temperature | N-substituted amides |
| DCC (N,N'-dicyclohexylcarbodiimide) + DMAP (4-dimethylaminopyridine) | Dichloromethane, 0°C to room temperature |
Example :
-
Reaction with benzylamine yields N-benzyl-6-methylbenzo[d]dioxole-5-carboxamide .
Note : The benzo[d]dioxole moiety enhances binding affinity in biological systems, making such amides potential candidates for pharmacological applications.
Esterification
The carboxylic acid group reacts with alcohols to form esters under acidic catalysis.
| Alcohol | Catalyst | Conditions | Product |
|---|---|---|---|
| Methanol | H₂SO₄ | Reflux, 6–12 hours | 6-Methylbenzo[d]dioxole-5-carboxylic acid methyl ester |
| Ethanol | HCl | Room temperature, 24 hours | 6-Methylbenzo[d]dioxole-5-carboxylic acid ethyl ester |
Mechanism :
-
Acid catalyzes the formation of the acylium ion, facilitating nucleophilic attack by the alcohol.
Substitution Reactions
While the methyl group at position 6 is typically unreactive, the benzo[d]dioxole ring may undergo nucleophilic aromatic substitution under specific conditions.
| Reagent | Conditions | Product |
|---|---|---|
| Alkyl halides (e.g., CH₃CH₂Br) + NaH | DMF, reflux | Substituted derivatives (e.g., ethyl at position 6) |
| Thiols (e.g., SHCH₂CH₃) + K₂CO₃ | Acetonitrile, 50°C | Thioether derivatives |
Note : Activation of the aromatic ring (e.g., by electron-donating groups) may be required for efficient substitution.
Hydrolysis of the Dioxole Ring
The benzo[d]dioxole ring undergoes hydrolysis under acidic or basic conditions to form diols.
| Conditions | Product |
|---|---|
| HCl (aqueous) + heat | 2,3-Dihydroxy-6-methylbenzoic acid |
| NaOH (aqueous) + heat | Sodium salt of 2,3-dihydroxy-6-methylbenzoic acid |
Mechanism :
-
Acidic hydrolysis cleaves the dioxole ring, yielding a diol. Basic conditions may lead to decarboxylation or further side reactions .
Key Findings and Comparisons
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
- Case Study : Research has shown that derivatives of benzodioxole exhibit significant biological activities, including anticancer and antimicrobial properties. For instance, a study demonstrated that modifications of benzodioxole derivatives led to compounds with improved efficacy against cancer cell lines while maintaining low toxicity towards normal cells .
Studies have highlighted the potential of 6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid in inhibiting specific enzymes linked to metabolic disorders.
- Antidiabetic Properties : A derivative of this compound was assessed for its ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. Results indicated strong inhibition (IC50 values around 0.68 µM), suggesting its potential as an antidiabetic agent .
Agricultural Chemistry
The compound is being explored for its applications in agrochemicals. Its derivatives may serve as effective pesticides or herbicides due to their ability to disrupt biological processes in pests.
- Research Findings : Studies are ongoing to evaluate the efficacy of benzodioxole derivatives in agricultural settings, focusing on their ability to target specific pests without harming beneficial organisms .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Structure | Anticancer, Antidiabetic | Significant α-amylase inhibition |
| 6-Nitrobenzo[d][1,3]dioxole-5-carboxylic acid | Structure | Moderate Antimicrobial | Lower efficacy compared to methyl derivative |
| 6-Hydroxybenzo[d][1,3]dioxole-5-carboxylic acid | Structure | Antioxidant | Effective against oxidative stress |
Mechanism of Action
The mechanism of action of 6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 6-methylbenzo[d][1,3]dioxole-5-carboxylic acid and its analogs:
Key Observations and Trends
Substituent Effects: Electron-withdrawing groups (e.g., nitro, bromo) increase molecular weight and polarity, enhancing reactivity in coupling reactions but often introducing toxicity (e.g., aristolochic acids).
Applications: Nitro and bromo derivatives serve as intermediates in drug synthesis. Methoxy and amino analogs are niche research tools due to cost or hazard limitations.
Gaps in Data: Limited synthesis and safety data for this compound suggest a need for further characterization.
Biological Activity
6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural uniqueness of this compound, characterized by a methoxy-substituted benzodioxole moiety, contributes to its biological activity. The compound's ability to interact with various biological targets is attributed to its specific substitution pattern, which can influence both chemical reactivity and biological properties.
The biological effects of this compound are mediated through several mechanisms:
- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to antimicrobial effects.
- Anticancer Properties : Research suggests that it may induce apoptosis in cancer cells or inhibit cell proliferation through various pathways.
- Antidiabetic Effects : Some derivatives have demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism, indicating potential use in managing diabetes .
Antimicrobial and Anticancer Activity
A summary of the biological activities observed in recent studies is presented in the following table:
Case Studies
- Antidiabetic Potential : In a study evaluating the antidiabetic effects of benzodioxol derivatives, compound IIc exhibited potent α-amylase inhibition with an IC50 of 0.68 µM. In vivo studies showed a reduction in blood glucose levels in diabetic mice, highlighting its therapeutic potential for diabetes management .
- Cytotoxicity Evaluation : A comprehensive cytotoxicity assessment revealed that compounds containing the benzodioxole moiety exhibited varying degrees of anticancer activity. Notably, compounds with carboxamide groups showed significant cytotoxicity against Hep3B liver cancer cells with IC50 values lower than those of traditional chemotherapeutics like Doxorubicin .
Q & A
Q. What protocols are recommended for decarboxylation of benzo[d][1,3]dioxole-5-carboxylic acid derivatives?
- Thermal Decarboxylation: Reflux in high-boiling solvents like DMA or quinoline (160–200°C) under inert gas. Monitor via TLC for CO2 evolution .
- Catalytic Methods: Use transition-metal catalysts (e.g., Cu or Pd) to lower activation energy .
Q. How can researchers design SAR studies for derivatives of this compound?
- Step 1: Syntize a library with systematic substitutions (e.g., halogens at C4/C7, methoxy at C6).
- Step 2: Screen for target activity (e.g., enzyme inhibition, antibacterial).
- Step 3: Perform computational docking to identify binding motifs.
- Step 4: Correlate substituent electronic effects (Hammett σ values) with bioactivity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
